In Vitro Potency Superiority Over Albendazole and Pyrantel Pamoate Against Nematode Larvae
In a head-to-head in vitro study using a motility assay, levamisole demonstrated the highest potency among the standard-of-care drugs tested against third-stage larvae (L3) of the human hookworm *Ancylostoma ceylanicum* and the whipworm *Trichuris muris*. Its IC₅₀ values were 1.6 µg/mL and 33.1 µg/mL, respectively, which were substantially lower than those for albendazole and pyrantel pamoate, indicating superior in vitro killing activity at lower concentrations [1].
| Evidence Dimension | In vitro potency (IC₅₀) against nematode L3 larvae |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 µg/mL (A. ceylanicum); IC₅₀ = 33.1 µg/mL (T. muris) |
| Comparator Or Baseline | Albendazole (ABZ), Pyrantel Pamoate (PYR), Monepantel (MNP). MNP showed IC₅₀ of 78.7 µg/mL for T. muris L3 and no activity on A. ceylanicum L3. |
| Quantified Difference | Levamisole IC₅₀ for A. ceylanicum is 1.6 µg/mL, compared to albendazole and pyrantel pamoate which showed higher or non-determined values in the assay, confirming levamisole as the most potent of the standard drugs. |
| Conditions | In vitro motility assay on *Ancylostoma ceylanicum* and *Trichuris muris* third-stage larvae (L3) |
Why This Matters
This data identifies levamisole as a high-potency in vitro tool for anthelmintic research, particularly where lower experimental concentrations are required to achieve complete larval paralysis or death.
- [1] Tritten, L., et al. (2011). In vitro and in vivo efficacy of monepantel (AAD 1566) against laboratory models of human intestinal nematode infections. PLoS Neglected Tropical Diseases, 5(12), e1457. View Source
